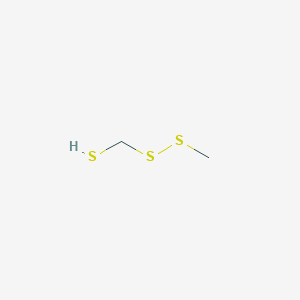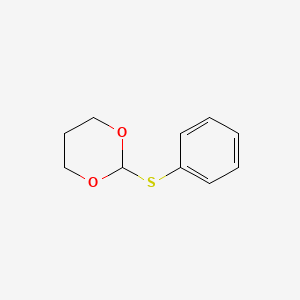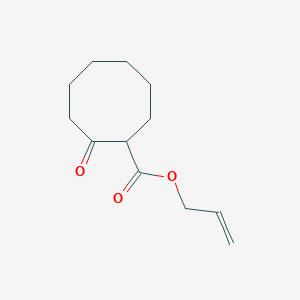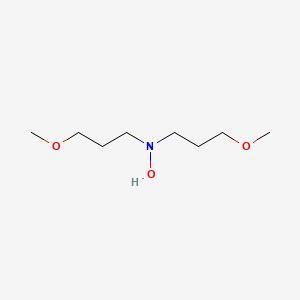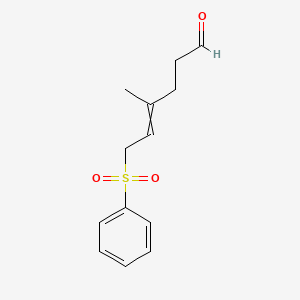
6-(Benzenesulfonyl)-4-methylhex-4-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Benzenesulfonyl)-4-methylhex-4-enal is an organic compound characterized by the presence of a benzenesulfonyl group attached to a hexenal backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzenesulfonyl)-4-methylhex-4-enal typically involves the reaction of benzenesulfonyl chloride with a suitable hexenal derivative. One common method involves the use of phosphorus pentachloride or phosphorus oxychloride as a catalyst to facilitate the reaction . The reaction is carried out under controlled temperature conditions, usually between 170-180°C, to ensure optimal yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar catalysts and conditions as described above. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Benzenesulfonyl)-4-methylhex-4-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinic acid or other reduced forms.
Substitution: The benzenesulfonyl group can participate in substitution reactions, forming sulfonamides, sulfonyl chlorides, and esters.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus pentachloride, phosphorus oxychloride, and various reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
Applications De Recherche Scientifique
6-(Benzenesulfonyl)-4-methylhex-4-enal has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-(Benzenesulfonyl)-4-methylhex-4-enal involves its interaction with specific molecular targets, such as enzymes and receptors. The benzenesulfonyl group is known to form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity . This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid: A simpler sulfonic acid derivative with similar chemical properties.
Sulfanilic acid: Another sulfonic acid derivative used in the synthesis of dyes and pharmaceuticals.
p-Toluenesulfonic acid: A commonly used sulfonic acid in organic synthesis.
Uniqueness
6-(Benzenesulfonyl)-4-methylhex-4-enal is unique due to its specific structural features, including the presence of both a benzenesulfonyl group and a hexenal backbone
Propriétés
Numéro CAS |
123086-03-3 |
|---|---|
Formule moléculaire |
C13H16O3S |
Poids moléculaire |
252.33 g/mol |
Nom IUPAC |
6-(benzenesulfonyl)-4-methylhex-4-enal |
InChI |
InChI=1S/C13H16O3S/c1-12(6-5-10-14)9-11-17(15,16)13-7-3-2-4-8-13/h2-4,7-10H,5-6,11H2,1H3 |
Clé InChI |
YFYJCWOOOUFWSU-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCS(=O)(=O)C1=CC=CC=C1)CCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


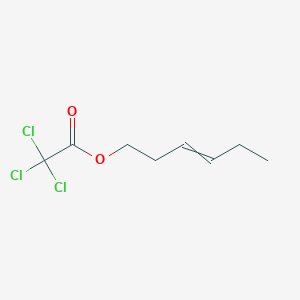
![{2-[(2-Hydroxyethyl)amino]ethyl}phosphonic acid](/img/structure/B14304000.png)
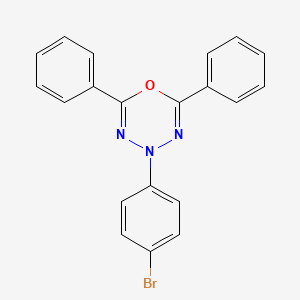
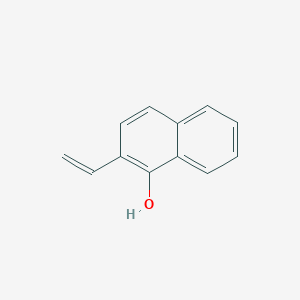

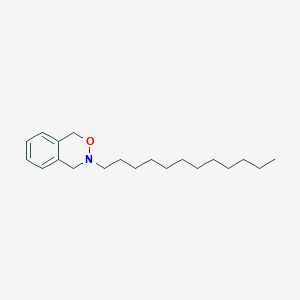
![9-Bromo-1-ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine](/img/structure/B14304045.png)
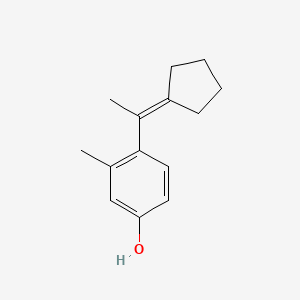
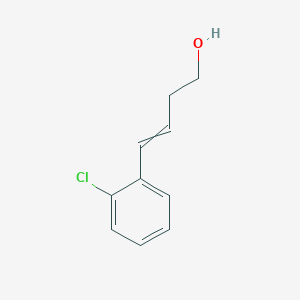
![[Cyclohexane-1,1-diyldi(1,3-dioxolane-2,4-diyl)]dimethanol](/img/structure/B14304059.png)
